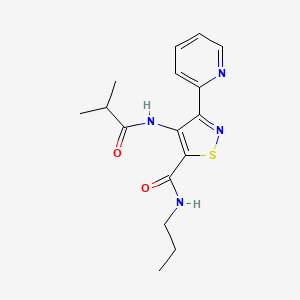
4-(isobutyrylamino)-N-propyl-3-pyridin-2-ylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents, its stability under different conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, and spectral properties. It could also include computational predictions of these properties .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar compounds involve complex chemical reactions aimed at achieving specific molecular structures with potential bioactive properties. For instance, Hassan et al. (2014) developed a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through chemical reactions that were characterized using various analytical techniques (Hassan, Hafez, & Osman, 2014). These compounds were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, demonstrating the potential for therapeutic applications.
Antimicrobial and Anticancer Activities
The derivatives of thiazole and pyrazole compounds have shown promising antimicrobial and anticancer activities. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives and evaluated their antimicrobial activities, showing some compounds exhibited promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, Atta and Abdel-Latif (2021) synthesized thiophene, thiazolyl-thiophene, and thienopyridine derivatives and tested them for in vitro cytotoxicity, revealing good inhibitory activity against four cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Biochemical Impacts and Insecticidal Agents
The biochemical impacts of novel synthesized compounds, particularly those with a focus on agricultural applications, have also been explored. Soliman et al. (2020) investigated the synthesis and biological evaluation of sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the effectiveness of these compounds in pest management (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-propyl-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-8-18-16(22)14-13(19-15(21)10(2)3)12(20-23-14)11-7-5-6-9-17-11/h5-7,9-10H,4,8H2,1-3H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHCUNYKVSAOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C(=NS1)C2=CC=CC=N2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
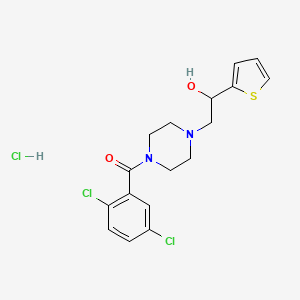
![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)
![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

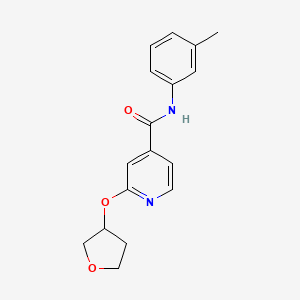
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)

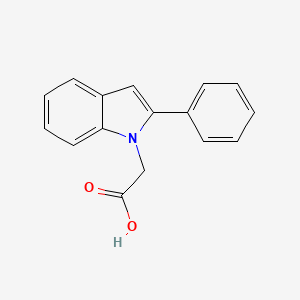
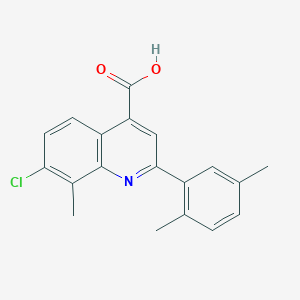
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
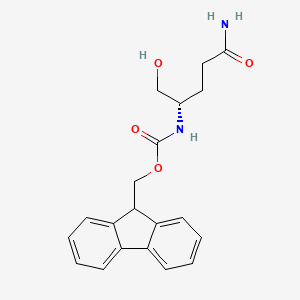
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
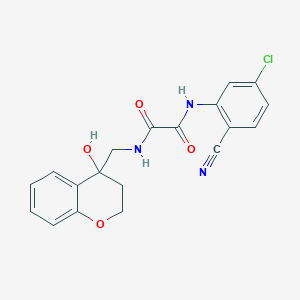
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
